molecular formula C17H20ClF3N4O B4544892 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE

Cat. No.: B4544892
M. Wt: 388.8 g/mol
InChI Key: BDLNHTYAEOHSQP-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and heterocyclic moieties, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the aromatic core: The aromatic core is synthesized through electrophilic aromatic substitution reactions, introducing the chloro and trifluoromethyl groups.

    Pyrazole ring formation: The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Amide bond formation: The final step involves coupling the aromatic core with the pyrazole derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and reaction time to suit large-scale production.

    Purification techniques: Utilizing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE
  • **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE

Uniqueness

The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE lies in its specific combination of functional groups and structural features. The presence of both chloro and trifluoromethyl groups, along with the pyrazole ring, imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N4O/c1-4-25-11(2)12(8-22-25)9-24(3)10-16(26)23-15-7-13(17(19,20)21)5-6-14(15)18/h5-8H,4,9-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLNHTYAEOHSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE

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